Tetrazolyl acetamide acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

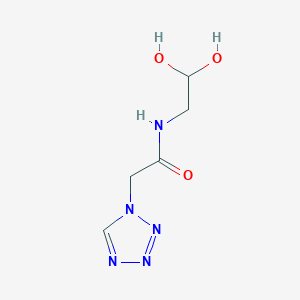

Tetrazolyl acetamide acetal is a chemical compound with the molecular formula C5H9N5O3. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing one carbon atom and four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolyl acetamide acetal can be synthesized through several methods. One common approach involves the reaction of substituted amines with triethyl orthoformate and sodium azide in a dimethyl sulfoxide (DMSO) medium. This reaction typically requires heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tetrazolyl acetamide acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

Tetrazolyl acetamide acetal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrazolyl acetamide acetal involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

1H-Tetrazole: A basic tetrazole compound with similar structural features but different functional groups.

2H-Tetrazolium: Another isomer of tetrazole with distinct properties and applications.

5H-Tetrazole: A less common isomer with unique reactivity

Uniqueness: Tetrazolyl acetamide acetal stands out due to its specific combination of the tetrazole ring and acetamide acetal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Tetrazolyl acetamide acetal is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, known for its electron-rich nature, which plays a crucial role in its biochemical interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions contribute to its versatility in biological applications.

Synthesis Methods

Synthetic Routes:

- General Synthesis: The compound can be synthesized through the reaction of substituted amines with triethyl orthoformate and sodium azide in a dimethyl sulfoxide (DMSO) medium, typically requiring heating to facilitate tetrazole ring formation.

- Industrial Production: Large-scale production often employs similar reagents and conditions, optimized for high yield and purity through advanced purification techniques like recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thus affecting metabolic pathways.

- Metal Ion Complexation: Its ability to form stable complexes with metal ions enhances its biological activity, potentially influencing cellular processes.

Biological Activity

This compound has demonstrated a range of biological activities:

- Antibacterial Activity: Derivatives of this compound have shown potential as antibacterial agents. For instance, certain derivatives exhibited significant zones of inhibition against bacterial strains such as Staphylococcus aureus, with IC50 values ranging from 4.64 to 146.15 μg/mL .

- Anti-inflammatory Properties: Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Potential: Some studies suggest that this compound derivatives could act as anticancer agents by targeting specific cancer cell pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various tetrazole derivatives, including this compound. The results indicated that certain derivatives displayed significant antibacterial activity, with effective inhibition against multiple bacterial strains. This highlights the potential for developing new antibacterial therapies based on this compound.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. This suggests a mechanism through which the compound could exert anti-inflammatory effects, warranting further exploration in vivo.

Comparative Analysis

| Compound | Biological Activity | IC50 (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 4.64 - 146.15 |

| 1H-Tetrazole | Moderate antibacterial | Not specified |

| 2H-Tetrazolium | Limited activity | Not specified |

Properties

IUPAC Name |

N-(2,2-dihydroxyethyl)-2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O3/c11-4(6-1-5(12)13)2-10-3-7-8-9-10/h3,5,12-13H,1-2H2,(H,6,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBDCLQAUMOYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)NCC(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675245-47-2 |

Source

|

| Record name | 1H-Tetrazole-1-acetamide, N-(2,2-dihydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675245472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAZOLYLACETAMIDE ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKN1XG1XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.